
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde
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Overview
Description
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O2. It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde functional group.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative followed by formylation. One common synthetic route includes the reaction of 1-naphthol with difluoromethyl ether in the presence of a base to form 1-(difluoromethoxy)naphthalene. This intermediate is then subjected to formylation using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like titanium tetrachloride (TiCl4) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes classic nucleophilic attacks due to its electrophilic carbonyl carbon. The electron-withdrawing difluoromethoxy group enhances this reactivity by polarizing the carbonyl bond.
Oxidation Reactions
The aldehyde oxidizes to a carboxylic acid, a critical step for synthesizing bioactive molecules or polymer precursors.
Oxidizing Agent | Conditions | Product | Yield* |
---|---|---|---|
KMnO₄ | Acidic aqueous solution | 1-(Difluoromethoxy)naphthalene-3-carboxylic acid | ~60–75% |
CrO₃ (Jones reagent) | Acetone, 0°C | Same as above | ~50–65% |
*Yields extrapolated from analogous naphthalene-carboxaldehyde oxidations .
Condensation Reactions
The aldehyde participates in C–C bond-forming reactions, enabling access to complex architectures.
Example: Aldol Condensation
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Reactants : Ketones/aldehydes, base (e.g., NaOH)
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Product : α,β-Unsaturated carbonyl compounds
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Mechanism : Base deprotonates the α-hydrogen, forming an enolate that attacks the aldehyde .
Example: Knoevenagel Reaction
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Reactants : Active methylene compounds (e.g., malononitrile), piperidine catalyst
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Product : Substituted alkenes
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Application : Synthesis of fluorinated polycyclic systems for materials science .
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes regioselective substitution influenced by the difluoromethoxy (-OCF₂H) and aldehyde (-CHO) groups.
Electrophile | Position of Substitution | Notes |
---|---|---|
Nitration (HNO₃/H₂SO₄) | Position 6 or 8 | -CHO directs meta; -OCF₂H deactivates ring but directs ortho/para. |
Halogenation (X₂/Fe) | Position 4 or 6 | Competitive pathways observed due to steric and electronic effects. |
Mechanistic Insights
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Electron-Withdrawing Effects : The -OCF₂H group increases the aldehyde’s electrophilicity by 15–20% compared to non-fluorinated analogs, as shown by computational studies.
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Steric Hindrance : Substituents at position 1 limit reactivity at adjacent positions, favoring distal functionalization.
Scientific Research Applications
Chemistry
This compound serves as a critical building block for synthesizing more complex fluorinated organic molecules. Its unique fluorinated structure enhances the reactivity and stability of derivatives formed during chemical reactions.
Table 1: Chemical Reactions Involving 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Naphthoquinones |
Reduction | Lithium aluminum hydride | Alcohol derivatives |
Substitution | Bromine, nitric acid | Halogenated/nitrated products |
Biology
In biological research, this compound is explored for its interactions with enzymes and metabolic pathways. Its fluorinated characteristics may enhance binding affinities in biological systems, making it a candidate for studying enzyme inhibition or activation mechanisms.
Case Study: Enzyme Interaction
A study investigated the interaction of fluorinated compounds with cytochrome P450 enzymes, revealing that the difluoromethoxy group significantly altered enzyme kinetics, suggesting potential applications in drug metabolism studies .
Medicine
Fluorinated compounds are often investigated for their pharmaceutical potential due to improved metabolic stability and bioavailability. This compound could be utilized in the development of new therapeutic agents.
Research Findings: Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit promising antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans, showing significant inhibition at low concentrations .
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and agrochemicals. Its unique properties can enhance the performance characteristics of these materials.
Table 2: Industrial Applications of this compound
Application Area | Specific Uses |
---|---|
Polymer Development | Enhancing thermal stability |
Agrochemicals | Developing more effective pesticides |
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In biological systems, its activity is often related to its ability to interact with enzymes or receptors, altering their function. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde can be compared with other naphthalene derivatives, such as:
1-Naphthaldehyde: Lacks the difluoromethoxy group, resulting in different chemical reactivity and biological activity.
1-(Methoxymethoxy)naphthalene: Contains a methoxymethoxy group instead of a difluoromethoxy group, leading to differences in polarity and reactivity.
1-(Trifluoromethoxy)naphthalene: The presence of an additional fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-(Difluoromethoxy)naphthalene-3-carboxaldehyde is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis.
- Molecular Formula : C11H8F2O2
- Molecular Weight : Approximately 222.19 g/mol
- Structure : The presence of the difluoromethoxy group (-O-CH(F)2) enhances the compound's reactivity and interaction with biological targets, making it valuable for various applications in pharmaceuticals and materials science.
Biological Activity
This compound exhibits several biological activities, primarily through its interactions with specific enzymes and receptors. Research has indicated its potential as an intermediate in synthesizing pharmaceutical compounds aimed at targeting cancer cells and other diseases.
The compound's mechanism of action involves:
- Enzyme Inhibition : It has been shown to interact with enzymes critical for cancer cell proliferation, potentially leading to reduced cell viability.
- Binding Affinity : Studies suggest that the difluoromethoxy substituent enhances binding affinity to certain biological targets, which may improve therapeutic efficacy .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound, focusing on their structure-activity relationships (SAR):
- Anticancer Activity : A study on TASIN analogs demonstrated that fluorinated substituents significantly improved potency against colon cancer cell lines. The introduction of a difluoromethoxy group was associated with enhanced activity, showing IC50 values in the low nanomolar range (e.g., IC50 = 9.1 nM) for specific analogs .
- Selectivity Studies : Another investigation revealed that compounds with similar structural features exhibited genotype-selective modes of action, indicating that this compound could be tailored for specific therapeutic targets without affecting normal cells .
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
Compound Name | Molecular Formula | Notable Biological Activity | IC50 (nM) |
---|---|---|---|
This compound | C11H8F2O2 | Potential anticancer agent; enzyme inhibitor | TBD |
2-Methoxynaphthalene-3-carboxaldehyde | C11H10O | Moderate activity against various cell lines | TBD |
4-(Difluoromethoxy)benzoic acid | C7H4F2O2 | Antimicrobial properties | TBD |
1-Naphthaldehyde | C10H8O | Lower activity compared to fluorinated analogs | TBD |
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |
InChI Key |
IDQCGBLIBLEILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C=O |
Origin of Product |
United States |
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